Cas no 947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine structure
947249-01-6 structure
Nom du produit:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
Numéro CAS:947249-01-6
Le MF:C12H16BF3N2O2
Mégawatts:288.073853492737
MDL:MFCD12923414
CID:1027137
PubChem ID:46864103

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Propriétés chimiques et physiques

Nom et identifiant

    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-Pyridinamine
    • 2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • 3-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • OQZKROYNCVLJKM-UHFFFAOYSA-N
    • BCP07468
    • FCH2809227
    • PC412228
    • BC001088
    • AM804592
    • AX8208567
    • AB0049916
    • 4
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine (ACI)
    • 2-Amino-3-trifluoromethylpyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
    • 2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester
    • 5-(4455-Tetramethyl-132-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • DS-2461
    • 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE
    • 2-Amino-3-(trifluoromethyl) pyridine-5-boronic acid pinacol ester
    • SY025030
    • J-516205
    • 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-yl-amine
    • DTXSID20676948
    • 947249-01-6
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
    • 5-(4,4,5,5-tetramethyl[-1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • 5-(4,4,5,5-tetra methyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • Z1741980786
    • J-516207
    • DB-080010
    • EN300-7368093
    • AKOS005259536
    • 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-3-(trifluoromethyl)-2-pyridylamine
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • (6-AMINO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • CS-W006075
    • SCHEMBL182702
    • SB40166
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -3-trifluoromethyl-pyridin-2-ylamine
    • 6-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester
    • MFCD12923414
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • MDL: MFCD12923414
    • Piscine à noyau: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18)
    • La clé Inchi: OQZKROYNCVLJKM-UHFFFAOYSA-N
    • Sourire: FC(C1C(N)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1)(F)F

Propriétés calculées

  • Qualité précise: 288.12600
  • Masse isotopique unique: 288.1256924g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 20
  • Nombre de liaisons rotatives: 1
  • Complexité: 360
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 57.4

Propriétés expérimentales

  • Dense: 1.23
  • Point de fusion: 132-134℃
  • Le PSA: 57.37000
  • Le LogP: 2.56300

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Informations de sécurité

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62300-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95%
1g
¥274.0 2023-09-06
abcr
AB311487-250 mg
2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; .
947249-01-6 95%
250mg
€111.70 2023-04-26
eNovation Chemicals LLC
Y1290768-25g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 98%
25g
$1335 2023-05-17
Enamine
EN300-7368093-5.0g
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95.0%
5.0g
$156.0 2025-03-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0637P-25g
2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester
947249-01-6 98%
25g
¥24220.71 2025-01-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063787-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 98%
5g
¥1302.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62300-100mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95%
100mg
¥39.0 2023-09-06
eNovation Chemicals LLC
Y1299493-1G
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 97%
1g
$185 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62300-250mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95%
250mg
¥83.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SO420-250mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95+%
250mg
867CNY 2021-05-08

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
Référence
Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Référence
Preparation of substituted imidazopyridazines and pyrrolopyrimidines as lipid kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  10 h, rt → 100 °C
Référence
Preparation of pyridinyltriazoloquinoxaline derivatives and analogs for use as PI3K inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  overnight, 80 °C; 80 °C → rt
Référence
Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  25 - 30 °C; 30 °C → 100 °C; 15 - 16 h, 95 - 100 °C
Référence
Process for the preparation of a substituted imidazo[4,5-c]quinoline compound and its use for the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
Référence
Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Référence
Preparation of 2,4-substituted quinazolines as lipid kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  30 °C → 80 °C; 2 h, 80 °C
Référence
Preparation of imidazoquinoline derivatives as inhibitors of mTOR and/or PI3K kinase
, China, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  80 °C
Référence
Fit-for-purpose synthesis of dual leucine zipper kinase (DLK) inhibitor GNE-834
Xu, Jie ; Carrera, Diane E.; Beaudry, Danial; Siu, Michael; Huestis, Malcolm P.; et al, Tetrahedron Letters, 2020, 61(43),

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  5 h, 100 °C
Référence
Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  8 h, 115 °C
Référence
1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 150 °C; 150 °C → rt
Référence
Preparation of pyrazolo[3,4-d]pyrimidine derivatives for treating respiratory disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 150 °C; 150 °C → rt
Référence
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Référence
Preparation of spiro compounds as Map4K1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  2 h, 80 °C
Référence
Preparation of heterocycles as mTOR and/or PI3 kinase inhibitors
, China, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 150 °C
Référence
Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K
Pecchi, Sabina; Ni, Zhi-Jie; Han, Wooseok; Smith, Aaron; Lan, Jiong; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  15 min, rt; 15 min, rt; 8 h, 115 °C
Référence
Preparation of substituted imidazopyridazine derivatives for use as PI3K lipid kinase inhibitors
, World Intellectual Property Organization, , ,

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
A22334
Pureté:99%
Quantité:5g
Prix ($):175.0